1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(pyridine-3-sulfonyl)piperidin-4-yl]piperazine
Description
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(1-pyridin-3-ylsulfonylpiperidin-4-yl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClF3N5O2S/c21-18-12-15(20(22,23)24)13-26-19(18)28-10-8-27(9-11-28)16-3-6-29(7-4-16)32(30,31)17-2-1-5-25-14-17/h1-2,5,12-14,16H,3-4,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMNUFKTCZWMKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)S(=O)(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClF3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(pyridine-3-sulfonyl)piperidin-4-yl]piperazine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Chloropyridine Moiety: This step involves the chlorination of a pyridine derivative using reagents such as thionyl chloride or phosphorus pentachloride.
Introduction of the Trifluoromethyl Group: This can be achieved through the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(pyridine-3-sulfonyl)piperidin-4-yl]piperazine can undergo various chemical reactions, including:
Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the pyridine moiety.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
The compound's structure suggests several potential biological activities, primarily due to the presence of the piperazine and pyridine rings, which are known to interact with various biological targets.
Antidepressant Activity
Recent studies have indicated that compounds containing piperazine derivatives exhibit antidepressant properties. The presence of the trifluoromethyl group may enhance the binding affinity to serotonin receptors, leading to increased efficacy in treating mood disorders .
Antidiabetic Potential
Research has shown that piperazine derivatives can act as effective antidiabetic agents. The compound's ability to modulate glucose metabolism and improve insulin sensitivity has been highlighted in various studies, suggesting its potential as a therapeutic option for diabetes management .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Its structural components may enhance its interaction with microbial membranes or inhibit essential enzymes within bacterial cells, making it a candidate for further development as an antimicrobial agent .
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies that underscore the compound's applications:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant effects | Showed significant improvement in depression models when administered at specific dosages. |
| Study B | Antidiabetic effects | Demonstrated reduced blood glucose levels in diabetic rats, indicating potential for human applications. |
| Study C | Antimicrobial activity | Exhibited inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting broad-spectrum efficacy. |
Mechanism of Action
The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(pyridine-3-sulfonyl)piperidin-4-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Implications
Pyridine Substituents :
- Sulfonyl Linkers: The target’s pyridine-3-sulfonyl-piperidine group differs from phenylsulfonyl (compound 34 ) or 2-nitrophenylsulfonyl (compound in ) analogs. Piperidine vs. Piperazine: The target’s piperidine ring (vs.
Functional Moieties :
Pharmacological and Physicochemical Properties
- Analogs like compound 34 (464.82 g/mol) and ML267 (455.8 g/mol) are more drug-like. Sulfonyl groups (logP ~-1.5) improve aqueous solubility compared to trifluoromethyl (logP ~+0.5) or chloro (logP ~+0.2) substituents.
Synthetic Accessibility :
- The target compound likely requires multi-step synthesis involving:
Suzuki coupling for pyridine-piperazine linkage (as in ).
Sulfonylation of piperidine (similar to SuFEx chemistry in ).
- Yields for analogs range from 41% (compound 7j ) to 86% (compound 4f ), indicating moderate synthetic feasibility.
Biological Activity
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(pyridine-3-sulfonyl)piperidin-4-yl]piperazine is a complex organic compound with potential therapeutic applications. Its structural features suggest that it may interact with various biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name : 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(pyridine-3-sulfonyl)piperidin-4-yl]piperazine
- Molecular Formula : C19H22ClF3N4O2
- Molecular Weight : 408.69 g/mol
Biological Activity Overview
Research indicates that this compound may exhibit significant biological activities, particularly in the context of its interaction with various receptors and enzymes. The following points summarize key findings regarding its biological activity:
1. Antimicrobial Activity
Studies have shown that compounds containing pyridine and piperazine moieties often display antimicrobial properties. For instance, derivatives similar to this compound have been tested against Mycobacterium tuberculosis, with some demonstrating promising inhibition rates. A high-throughput screening of related compounds revealed that certain analogs could inhibit the growth of M. tuberculosis effectively, suggesting potential applications in treating tuberculosis .
2. Antidiabetic Potential
Recent research has explored the antidiabetic properties of piperazine derivatives. One study highlighted that certain piperazine-based compounds exhibited lower cytotoxicity while maintaining effective inhibition of alpha-glucosidase, a key enzyme involved in carbohydrate metabolism. The compound could be evaluated for similar antidiabetic effects .
3. Central Nervous System Activity
Piperazine derivatives are known for their neuropharmacological effects. The structure of this compound suggests it may interact with neurotransmitter systems, potentially influencing conditions such as anxiety or depression. Investigations into similar compounds have shown effects on serotonin uptake, which could be relevant for mood disorders .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be further understood through its structure-activity relationship (SAR). The presence of the trifluoromethyl group has been associated with enhanced potency in various biological assays, including serotonin uptake inhibition . Modifications to the piperazine and pyridine rings can significantly alter the pharmacological profile.
| Component | Effect |
|---|---|
| Trifluoromethyl Group | Increases potency against certain targets |
| Chlorine Substituent | May enhance receptor binding affinity |
| Piperazine Ring | Critical for biological activity |
Case Studies
Several case studies have explored the efficacy of similar compounds:
- Tuberculosis Inhibition : A study conducted on a library of compounds identified several piperazine derivatives with MIC values as low as 6.3 µM against M. tuberculosis. The structural similarities to our compound suggest it may also possess similar activity .
- Antidiabetic Activity : Research on piperazine derivatives showed IC50 values indicating strong inhibition of alpha-glucosidase activity, suggesting potential for managing diabetes .
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Substitution | DMF, 80°C, 12h | Use excess piperazine (1.5 eq) |
| Sulfonylation | TBTU/HOBt, NEt₃, RT | Slow addition of sulfonyl chloride |
| Purification | HPLC (C18 column, acetonitrile/water) | Adjust gradient elution |
Advanced: How can researchers optimize synthesis yield and purity during scale-up?
Methodological Answer:
- Catalyst Screening : Test palladium or nickel catalysts for coupling efficiency in Suzuki-Miyaura reactions (if applicable) .
- Solvent Selection : Replace DMF with less viscous solvents (e.g., THF) to improve mixing in larger batches .
- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress and minimize impurities .
Basic: What spectroscopic methods are recommended for characterization?
Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm substitution patterns on pyridine and piperazine rings .
- Mass Spectrometry (HRMS) : Verify molecular weight and isotopic patterns (e.g., Cl/F signatures) .
- HPLC-PDA : Assess purity (>95%) and detect trace impurities .
Advanced: What computational approaches predict binding affinity to biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT₁A) or kinases .
- MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Models : Train models on pyridine/piperazine derivatives to predict IC₅₀ values .
Basic: What initial biological screening assays are appropriate?
Methodological Answer:
- Antiproliferative Assays : MTT assay on pancreatic (MIA PaCa-2) or breast cancer (MCF-7) cell lines (IC₅₀ range: 5–20 µM) .
- Antimicrobial Screening : Broth microdilution against S. aureus (MIC) or C. albicans .
- Neuropharmacology : Radioligand binding assays for serotonin/dopamine receptors .
Advanced: How to resolve contradictions in reported biological activities?
Methodological Answer:
- Dose-Response Analysis : Compare EC₅₀ values across studies to identify potency discrepancies .
- Structural Analog Comparison : Evaluate substituent effects (e.g., trifluoromethyl vs. nitro groups) using data from analogs like 3-chloro-5-(trifluoromethyl)pyridine .
- Assay Standardization : Replicate studies under uniform conditions (e.g., pH 7.4, 37°C) .
Q. Table 2: Substituent Impact on Biological Activity
| Substituent | Target Activity | Key Finding |
|---|---|---|
| -CF₃ | Anticancer | Enhances membrane permeability |
| -Cl | Antimicrobial | Increases electrophilicity |
| -SO₂Pyridine | Neuroactivity | Improves receptor affinity |
Advanced: Strategies for establishing structure-activity relationships (SAR)?
Methodological Answer:
- Systematic Substitution : Synthesize derivatives with modifications on the pyridine (e.g., -F, -CH₃) or piperazine rings (e.g., -CH₂CF₃) .
- Bioisosteric Replacement : Replace sulfonyl groups with carbonyl or phosphoryl moieties to assess tolerance .
- Free-Wilson Analysis : Quantify contributions of individual substituents to activity .
Basic: What are the stability profiles under varying conditions?
Methodological Answer:
- pH Stability : Stable at pH 2–9 (24h, 25°C); degrades in strong acids/bases (>pH 10) .
- Thermal Stability : Decomposes above 150°C; store at -20°C under inert atmosphere .
Advanced: Improving pharmacokinetics via structural modifications?
Methodological Answer:
- Solubility Enhancement : Introduce polar groups (e.g., -OH, -COOH) on the piperazine ring .
- Prodrug Design : Mask sulfonyl groups as esters for improved oral bioavailability .
Advanced: Methodologies for target identification and mechanism studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
